ML290

描述

ML290 是一种选择性靶向松弛素受体 RXFP1 的小分子激动剂。由于其潜在的治疗应用,特别是心血管疾病和纤维化疾病,这种化合物引起了极大的关注。 This compound 以其简单的结构、长半衰期和高稳定性而闻名 .

科学研究应用

ML290 具有广泛的科学研究应用:

化学: 用作研究松弛素受体 RXFP1 及其信号通路的一种工具化合物。

生物学: 研究其在调节细胞过程中的作用,如 cAMP 积累和 p38MAPK 磷酸化。

医学: 探索其在治疗急性心力衰竭、纤维化和其他心血管疾病中的治疗潜力。

作用机制

ML290 通过作为松弛素受体 RXFP1 上的偏向性变构激动剂发挥作用。它可以增加松弛素与 RXFP1 的结合,而不直接与正构松弛素结合竞争。这会导致下游信号通路的激活,包括 cAMP 积累和 p38MAPK 磷酸化。 This compound 还表现出信号偏向性,有利于某些通路而不是其他通路,这有助于其血管扩张和抗纤维化特性 .

准备方法

ML290 的合成涉及多个步骤,从核心结构的制备开始。合成路线通常包括通过一系列化学反应,如亲核取代和环化,形成关键中间体。最终产物通过重结晶或色谱等纯化过程获得。 工业生产方法侧重于优化这些步骤,以确保高产率和纯度 .

化学反应分析

相似化合物的比较

ML290 与其他松弛素受体小分子激动剂相比是独一无二的,因为它具有高稳定性和长半衰期。类似化合物包括:

塞雷拉克斯: 人松弛素 2 的重组形式,在心力衰竭的临床试验中使用。

化合物 8: RXFP1 的另一种小分子激动剂,但与 this compound 相比,效力较低。this compound 独特的信号特征和治疗潜力使其成为进一步研究和开发的宝贵化合物

属性

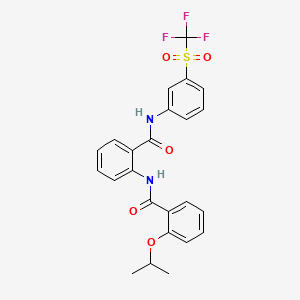

IUPAC Name |

2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYHJSDOGMSLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ML290 interact with RXFP1?

A1: Unlike relaxin, the natural ligand of RXFP1, this compound acts as an allosteric agonist. [, , , ] This means it binds to a site distinct from the relaxin binding site on RXFP1.

Q2: What are the downstream effects of this compound binding to RXFP1?

A2: this compound binding triggers RXFP1 activation, leading to increased cAMP production. [, ] This activation initiates a cascade of signaling events similar to those induced by relaxin, including modulation of extracellular matrix remodeling, cytokine signaling, and anti-apoptotic pathways. [, , ]

Q3: Does this compound activate RXFP1 in all species?

A3: No, this compound exhibits species selectivity and does not activate rodent RXFP1. It effectively activates human, rhesus macaque, and pig RXFP1, showing a weaker response with guinea pig RXFP1. [, ] Rabbit RXFP1 appears to be non-functional with relaxin peptides but responds to this compound. []

Q4: What is the significance of this compound's allosteric binding mode?

A4: Allosteric agonists like this compound offer several advantages, including higher selectivity for their target receptor and the potential for biased agonism, where specific downstream signaling pathways are preferentially activated. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C24H21F3N2O5S, and its molecular weight is 506.53 g/mol. [, , ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, research articles provide 1H NMR, 13C NMR, and 19F NMR spectral data for this compound, confirming its structure and purity. [, , ] Additionally, X-ray crystallographic data defines the three-dimensional conformation of this compound. [, ]

Q7: How do structural modifications of this compound affect its activity?

A7: Studies exploring the SAR of this compound and its analogs revealed that modifications within specific regions of the molecule impact its potency and selectivity towards RXFP1. [, ] For example, the hydrophobic region within the seventh transmembrane domain (TM7) of RXFP1, containing residues W664, F668, and L670, is crucial for this compound binding. [] Additionally, the G659/T660 motif in ECL3 contributes to the species selectivity observed with these agonists. []

Q8: What is the stability profile of this compound?

A8: this compound demonstrates good in vivo stability, as evidenced by sustained concentrations observed in the liver following multiple injections in mice. []

Q9: Have any formulation strategies been explored to enhance this compound's properties?

A9: While specific formulation strategies for this compound are not extensively detailed in the provided research, researchers recognize the importance of optimizing formulation to improve stability, solubility, and bioavailability for therapeutic applications. []

Q10: What is known about the pharmacokinetics of this compound?

A10: this compound exhibits favorable ADME properties, including good absorption, distribution, metabolism, and excretion profiles. [, , ] These properties make it a promising candidate for further development as a therapeutic agent.

Q11: What are the pharmacodynamic effects of this compound?

A11: this compound administration in humanized RXFP1 mice leads to a decrease in blood osmolality and an increase in heart rate, similar to the effects observed with relaxin. [] This confirms this compound's ability to activate RXFP1 and induce relevant physiological responses in vivo.

Q12: Has this compound demonstrated efficacy in preclinical models?

A12: Yes, this compound shows promising results in various preclinical models of human diseases. [, , , , ]

Q13: What in vitro assays have been used to evaluate this compound's activity?

A13: Researchers employed various in vitro assays to characterize this compound, including:

Q14: What is the safety profile of this compound?

A14: While long-term toxicological data for this compound is limited in the provided research, initial findings indicate it has low cytotoxicity in in vitro assays. []

Q15: What tools and resources have been crucial for this compound research?

A15: Several key resources have been instrumental in this compound research:

Q16: What is the historical significance of this compound's discovery?

A16: this compound represents a significant milestone as the first reported small-molecule agonist series for RXFP1. [, ] Its discovery paves the way for developing novel therapeutics targeting RXFP1 for various diseases where relaxin has shown promise but is limited by its peptide nature.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)